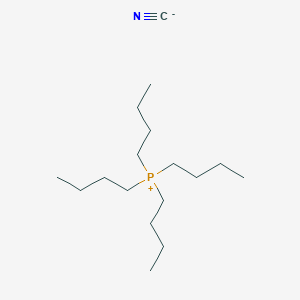

Tetrabutylphosphanium cyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

828276-92-2 |

|---|---|

Molecular Formula |

C17H36NP |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

tetrabutylphosphanium;cyanide |

InChI |

InChI=1S/C16H36P.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1 |

InChI Key |

VZOZMYIAKPQSPT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.[C-]#N |

Origin of Product |

United States |

Foundational & Exploratory

Tetrabutylammonium Cyanide: A Comprehensive Technical Guide for Synthetic Chemists

A Note on Nomenclature: While the topic specified "Tetrabutylphosphonium cyanide," extensive research has revealed that the commonly available and widely utilized reagent is Tetrabutylammonium cyanide (TBACN) . It is probable that "tetrabutylphosphonium cyanide" was a lapsus linguae. This guide will, therefore, focus on the ammonium salt, providing in-depth technical information for its application in research and development.

Introduction

Tetrabutylammonium cyanide (TBACN) is a quaternary ammonium salt that has carved a significant niche in modern organic synthesis.[1] Its dual functionality as a potent cyanide source and an efficient phase-transfer catalyst makes it an invaluable tool for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of TBACN, from its fundamental properties to its practical applications, with a focus on the underlying principles that govern its reactivity and utility.

Physicochemical Properties and Identification

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its safe and effective use.

| Property | Value | Source(s) |

| CAS Number | 10442-39-4 | [1] |

| Molecular Formula | C₁₇H₃₆N₂ | [1] |

| Molecular Weight | 268.48 g/mol | [1] |

| Appearance | White to off-white or pale yellow crystalline powder | [1][3] |

| Melting Point | 89-92 °C | [1] |

| Solubility | Soluble in organic solvents, slightly soluble in water. | [3][4] |

| Hygroscopicity | Strongly hygroscopic; may decompose on exposure to moist air or water. |

Synthesis of Tetrabutylammonium Cyanide

The most common and practical laboratory-scale synthesis of tetrabutylammonium cyanide involves an ion-exchange reaction from the readily available tetrabutylammonium bromide (TBAB).

Experimental Protocol: Synthesis of Tetrabutylammonium Cyanide from Tetrabutylammonium Bromide

This protocol is adapted from a general method for the synthesis of tetraalkylammonium cyanides.[5]

Materials:

-

Tetrabutylammonium bromide (TBAB)

-

Strongly basic anion-exchange resin (cyanide form)

-

Anhydrous methanol

-

Ethyl acetate

-

Pentane or Hexane

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum drying apparatus with a suitable desiccant (e.g., P₂O₅)

Procedure:

-

Resin Preparation: If the anion-exchange resin is not already in the cyanide form, it must be converted. This is typically achieved by passing a solution of sodium or potassium cyanide through the resin bed, followed by a thorough washing with deionized water and then anhydrous methanol to remove excess cyanide and water.

-

Ion Exchange: Dissolve tetrabutylammonium bromide (1.0 equivalent) in a minimal amount of anhydrous methanol.

-

Pass the methanolic solution of TBAB through a column packed with the cyanide-form anion-exchange resin.

-

Elute the column with additional anhydrous methanol.

-

Isolation: Collect the eluent containing tetrabutylammonium cyanide.

-

Concentrate the solution under reduced pressure using a rotary evaporator to obtain a solid residue.

-

Purification: The crude tetrabutylammonium cyanide can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane, to yield the purified product.

-

Drying: Dry the purified crystals under high vacuum over a potent desiccant like phosphorus pentoxide to remove any residual solvent and moisture.

Mechanism of Action: A Dual Role

Tetrabutylammonium cyanide's efficacy stems from its ability to act as both a readily available cyanide source and a phase-transfer catalyst.

As a Cyanide Source

The cyanide anion (CN⁻) is a versatile nucleophile in organic synthesis, capable of forming new carbon-carbon bonds.[6] However, inorganic cyanide salts like sodium cyanide (NaCN) and potassium cyanide (KCN) often suffer from poor solubility in organic solvents, limiting their reactivity in homogeneous reaction media.[7] TBACN, with its lipophilic tetrabutylammonium cation, is highly soluble in a wide range of organic solvents, providing a high concentration of "naked" cyanide ions that are more nucleophilic and reactive.[1]

As a Phase-Transfer Catalyst

In heterogeneous reaction systems, where an organic substrate is in an organic phase and an inorganic nucleophile (like NaCN) is in an aqueous or solid phase, the reaction is often slow due to the inability of the reactants to interact. Phase-transfer catalysts (PTCs) facilitate the transfer of the nucleophile from the aqueous/solid phase to the organic phase.[7] The tetrabutylammonium cation of TBACN can exchange its counter-ion at the phase interface, transporting the cyanide ion into the organic phase where it can react with the substrate.

Applications in Organic Synthesis and Drug Development

TBACN is a versatile reagent with numerous applications in organic synthesis, some of which are pivotal in the development of pharmaceuticals.

Cyanation Reactions

The introduction of a nitrile group is a fundamental transformation in organic chemistry, as nitriles can be readily converted into other functional groups such as carboxylic acids, amines, and amides. TBACN is an excellent reagent for cyanation reactions, including the conversion of alkyl and benzyl halides to their corresponding nitriles.[8][9]

Cyanosilylation of Carbonyls

TBACN catalyzes the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones to form cyanohydrin trimethylsilyl ethers, which are valuable synthetic intermediates.[2][10]

This protocol is a general procedure for the cyanosilylation of carbonyl compounds.[10]

Materials:

-

Aldehyde or ketone

-

Trimethylsilyl cyanide (TMSCN)

-

Tetrabutylammonium cyanide (TBACN)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a solution of the carbonyl compound (1.0 equivalent) in anhydrous DCM, add TMSCN (1.0 equivalent) under an inert atmosphere at 0 °C.

-

Add a solution of TBACN (0.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Stir the mixture at 0 °C for 15-30 minutes, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Synthesis of Pharmaceutical Intermediates

The utility of TBACN extends to the synthesis of active pharmaceutical ingredients (APIs). A notable example is its application in the synthesis of Verapamil , a calcium channel blocker used to treat high blood pressure, angina, and certain heart rhythm disorders.[6][11] Although specific industrial processes are often proprietary, the key nitrile-containing intermediate in the synthesis of Verapamil can be prepared via a cyanation reaction where a phase-transfer catalyst like a quaternary ammonium salt is employed.[12][13]

Comparative Analysis of Cyanide Sources

| Cyanide Source | Advantages | Disadvantages |

| Sodium/Potassium Cyanide | Inexpensive, readily available. | Poorly soluble in organic solvents, leading to slower reaction rates in heterogeneous systems.[14] |

| Tetrabutylammonium Cyanide | Excellent solubility in organic solvents, acts as a phase-transfer catalyst, leading to faster and more efficient reactions.[1] | More expensive than inorganic cyanides. |

| Trimethylsilyl Cyanide (TMSCN) | Good for cyanosilylation reactions, less toxic than inorganic cyanides. | Moisture sensitive, may require a catalyst for activation. |

| Acetone Cyanohydrin | A less toxic alternative to HCN for some applications. | Can be thermally unstable, may require specific activation. |

Safety and Handling

Tetrabutylammonium cyanide is a highly toxic compound and must be handled with extreme caution.[3]

Key Safety Precautions:

-

Work in a well-ventilated fume hood at all times. [15]

-

Wear appropriate personal protective equipment (PPE): This includes a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles or a face shield.[15]

-

Avoid inhalation of dust and contact with skin and eyes. [3]

-

Prevent contact with acids and water: Contact with acids or moisture can release highly toxic hydrogen cyanide gas.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents. The container should be kept in a locked cabinet.[15]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention.

Conclusion

Tetrabutylammonium cyanide is a powerful and versatile reagent for synthetic chemists, particularly in the fields of drug discovery and development. Its excellent solubility in organic solvents and its ability to act as a phase-transfer catalyst make it a superior choice for many cyanation reactions compared to traditional inorganic cyanide salts. While its high toxicity necessitates stringent safety protocols, a thorough understanding of its properties and reactivity allows for its safe and effective use in the synthesis of valuable and complex molecules.

References

-

ResearchGate. Synthesis of the left part of verapamil. [Link]

-

ARKAT USA, Inc. Tetrabutylammonium cyanide catalyzes the addition of TMSCN to aldehydes and ketones. [Link]

- Google Patents.

-

orientjchem.org. The Synthesis of a New Reagent For Detecting Cyanide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Tetrabutylammonium Cyanide: Buy High-Quality Reagents from a Trusted Manufacturer. [Link]

-

PubChem. Tetrabutylammonium Cyanide. [Link]

-

National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]

- Google Patents. Device and method for continuous cyanidation reaction in benzyl cyanide production.

-

Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

- Google Patents. Synthesis process of tetrabutylammonium bromide.

-

ResearchGate. (PDF) Synthesis of Quaternary Heterocyclic Salts. [Link]

-

National Center for Biotechnology Information. Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. [Link]

-

ResearchGate. Synthesis, Characterization and Drug delivery of Verapamil Hydrochloride loaded Montmorillonite Nanocomposite Beads. [Link]

-

911Metallurgist. Compare NaCN Sodium Cyanide VS KCN Potassium Cyanide. [Link]

-

Organic Syntheses. Benzyl Cyanide. [Link]

-

ResearchGate. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

Journal of Advanced Scientific Research. Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers. [Link]

-

ResearchGate. Utility of quaternary ammonium salts in synthesis of some novel cyanine dyes as potential antibacterial and antitumor agents. [Link]

-

National Center for Biotechnology Information. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. [Link]

-

Marcel Dekker, Inc. Tetraalkylammonium Cyanides. [Link]

-

Reaction Mechanism Notes. Halogenoalkanes | Nucleophilic Substitution (with :CN-). [Link]

-

Chemistry Stack Exchange. Nucleophilic substitution with chloroethane: hydrogen cyanide vs. potassium cyanide. [Link]

- Google Patents.

-

MDPI. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. [Link]

-

Chemistry LibreTexts. The Reaction of Alkyl Halides with Cyanide Ions. [Link]

-

PTC Organics, Inc. Industrial Phase-Transfer Catalysis. [Link]

-

Scientific Research Publishing. Design, Synthesis, Chemistry and Biological Evaluation of Some Polyfunctional Heterocyclic Nitrogen Systems—Overview. [Link]

-

YouTube. synthesis of nitriles through cyanide SN2 reactions. [Link]

-

Sciencemadness.org. Mechanism of benzyl cyanide synthesis ?. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tetrabutylammonium cyanide technical, = 80 10442-39-4 [sigmaaldrich.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Tetrabutylammonium Cyanide | C17H36N2 | CID 165872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN102070489A - Device and method for continuous cyanidation reaction in benzyl cyanide production - Google Patents [patents.google.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. arkat-usa.org [arkat-usa.org]

- 11. phasetransfer.com [phasetransfer.com]

- 12. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]

- 13. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

Tetrabutylphosphonium vs. Tetrabutylammonium Cyanide: A Comparative Analysis for Advanced Synthetic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternary onium salts, characterized by a central nitrogen (ammonium) or phosphorus (phosphonium) atom, are indispensable tools in modern organic synthesis, primarily serving as phase-transfer catalysts (PTCs) and sources of soluble nucleophiles in non-polar media. While tetrabutylammonium (TBA) salts are more conventional, their tetrabutylphosphonium (TBP) counterparts offer distinct advantages in terms of thermal stability and catalytic efficacy that warrant careful consideration. This guide provides a detailed comparative analysis of tetrabutylphosphonium cyanide ([P(Bu)₄]CN) and tetrabutylammonium cyanide ([N(Bu)₄]CN), moving beyond a simple catalog of properties to explore the fundamental chemical principles that govern their differential behavior. We will examine their structural and electronic characteristics, comparative reactivity, and the practical implications for experimental design, particularly in nucleophilic cyanation reactions. This document is intended to equip researchers and process chemists with the field-proven insights necessary to select the optimal reagent, thereby enhancing reaction efficiency, yield, and safety.

Part 1: The Cation Core: A Fundamental Divergence

The functional difference between [P(Bu)₄]CN and [N(Bu)₄]CN originates not from the shared cyanide anion, but from the intrinsic properties of the central phosphorus and nitrogen atoms in their respective quaternary cations.

Structural and Electronic Differences

The primary distinction lies in the atomic characteristics of phosphorus versus nitrogen. Phosphorus, being in the third period, is larger, less electronegative, and more polarizable than nitrogen. These atomic properties translate into significant structural and electronic differences in the resulting onium cations.

-

Bonding and Geometry: The C-P bond (approx. 1.8-1.9 Å) is significantly longer than the C-N bond (approx. 1.5 Å). This increased bond length in the phosphonium cation, combined with the larger atomic radius of phosphorus, results in a more sterically hindered but also more "open" or accessible cationic center compared to the compact ammonium ion. The larger size of the TBP cation leads to a lower charge density.

-

Polarizability and "Naked" Anions: The greater polarizability of the phosphorus atom allows for a more diffuse and delocalized positive charge. This "softer" cationic nature results in a weaker ion-pairing interaction with the cyanide anion. Consequently, the cyanide anion in a [P(Bu)₄]CN system is considered more "naked" and, therefore, more nucleophilic and reactive in solution compared to its counterpart in the [N(Bu)₄]CN system.

Caption: Comparative structures of tetrabutylammonium and tetrabutylphosphonium cations.

Physicochemical Properties: Stability Under Stress

A critical differentiator for process development is thermal stability. Phosphonium salts are demonstrably more thermally stable than their ammonium analogues.[1]

-

Thermal Decomposition: Ammonium salts typically decompose via Hofmann elimination, a process requiring a beta-hydrogen and a strong base. While the cyanide ion is a poor base, at elevated temperatures, this pathway can lead to the formation of tributylamine and butene. Phosphonium salts are significantly more resistant to this degradation pathway. Their primary decomposition route is often ylide formation, which typically requires much higher temperatures. This superior thermal stability makes tetrabutylphosphonium cyanide the reagent of choice for reactions requiring high temperatures (>150 °C).

-

Solubility: Both salts exhibit excellent solubility in a wide range of organic solvents, a key feature for their role as phase-transfer catalysts.[2] Their large, lipophilic butyl groups effectively shield the charged core, allowing them to dissolve in and transport anions into nonpolar organic phases.

| Property | Tetrabutylammonium Cyanide | Tetrabutylphosphonium Cyanide | Rationale for Difference |

| Molecular Formula | C₁₇H₃₆N₂ | C₁₇H₃₆NP | Central atom difference. |

| Molecular Weight | 268.48 g/mol [2] | 285.45 g/mol | Phosphorus is heavier than nitrogen. |

| Appearance | White to off-white powder[2] | White to off-white solid | Similar physical state at RT. |

| Melting Point | 89 - 92 °C[2] | Data not readily available; generally higher than ammonium analog | Stronger intermolecular forces and crystal packing. |

| Thermal Stability | Lower; susceptible to Hofmann elimination | Higher; resistant to Hofmann elimination | Different primary decomposition pathways. |

| Solubility | Soluble in polar organic solvents[2] | Soluble in polar organic solvents | Both possess bulky, lipophilic alkyl groups. |

| Hygroscopicity | Hygroscopic[3] | Hygroscopic | Both are salts that readily absorb moisture. |

Part 2: The Cyanide Anion: A Constant of High Reactivity and Hazard

While the cations differ, the reactive component—the cyanide anion (CN⁻)—is identical. Its behavior is moderated by the cation but its intrinsic properties remain constant.

Role in Synthesis: A Premier Carbon Nucleophile

The introduction of a cyano group is a cornerstone transformation in organic synthesis, providing a gateway to versatile functional groups like carboxylic acids, amines, and aldehydes.[4] The cyanide ion is a powerful nucleophile for C-C bond formation.[4] Both [N(Bu)₄]CN and [P(Bu)₄]CN serve as excellent cyanide sources for reactions such as:

-

Nucleophilic Substitution: Conversion of alkyl halides or sulfonates to alkyl nitriles.

-

Cyanosilylation: Addition of a cyanide group to carbonyls, often in the presence of a silylating agent like TMSCN.[5]

-

Conjugate Addition: Michael addition to α,β-unsaturated carbonyl compounds.

The primary advantage of using these quaternary onium salts over inorganic cyanides (e.g., NaCN, KCN) is their solubility in organic solvents, which enables homogeneous reaction conditions or effective phase-transfer catalysis, leading to faster reaction rates and often milder conditions.[6]

A Self-Validating System of Safety: Trustworthiness in Handling

The extreme toxicity of the cyanide anion mandates rigorous, self-validating safety protocols. The hazard is identical for both the ammonium and phosphonium salts.

Toxicity Profile:

-

Mechanism: Cyanide is a potent cellular asphyxiant. It rapidly binds to the ferric iron in cytochrome c oxidase in mitochondria, inhibiting the electron transport chain and halting cellular respiration.

-

Routes of Exposure: Fatal if swallowed, inhaled, or absorbed through the skin.[7] Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.[8]

-

Symptoms: Exposure can lead to rapid onset of symptoms including headache, dizziness, rapid breathing, nausea, weakness, and ultimately loss of consciousness, convulsions, and death from respiratory arrest.[8]

| Hazard Class | GHS Classification for Tetrabutylammonium Cyanide |

| Acute Toxicity, Oral | H300: Fatal if swallowed[7] |

| Acute Toxicity, Dermal | H310: Fatal in contact with skin[7] |

| Acute Toxicity, Inhalation | H330: Fatal if inhaled[7] |

| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects[7] |

Mandatory Handling Protocol:

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood with a tested face velocity.

-

Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles with a full-face shield.[9]

-

Acid Incompatibility: Absolutely no acids should be present in the work area to prevent the formation of HCN gas. Work surfaces should be decontaminated of any acid residue prior to use.

-

Waste Disposal: All cyanide-contaminated waste (solid and liquid) must be segregated into a dedicated, clearly labeled, sealed waste container. The waste must be quenched and neutralized by trained personnel following institutional protocols (e.g., treatment with bleach or hydrogen peroxide under basic conditions).

-

Emergency Preparedness: A cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) and personnel trained in its administration must be immediately available.[8] Ensure emergency contact numbers are posted and visible.

Part 3: Practical Applications & Experimental Protocols

The choice between tetrabutylphosphonium and tetrabutylammonium cyanide is dictated by the specific demands of the reaction.

Causality in Reagent Selection

-

Choose Tetrabutylammonium Cyanide ([N(Bu)₄]CN) for:

-

Standard, moderate-temperature reactions (<120 °C): It is highly effective and often more cost-effective.

-

Well-established literature protocols: Many procedures have been optimized with this specific reagent.

-

-

Choose Tetrabutylphosphonium Cyanide ([P(Bu)₄]CN) for:

-

High-temperature reactions (>120 °C): Its superior thermal stability prevents catalyst decomposition and ensures consistent reactivity.

-

Reactions with sluggish electrophiles: The "naked" cyanide effect imparted by the soft phosphonium cation can provide a crucial boost in nucleophilicity, accelerating slow reactions.

-

Minimizing side reactions: In sensitive systems, the avoidance of Hofmann elimination byproducts can lead to a cleaner reaction profile and higher purity of the desired product.

-

Experimental Protocol: Phase-Transfer Catalyzed Cyanation of 1-Bromooctane

This protocol details a representative nucleophilic substitution, highlighting the critical parameters and decision points.

Objective: To synthesize nonanenitrile via the substitution of 1-bromooctane with cyanide, utilizing a quaternary onium salt as a phase-transfer catalyst.

Materials:

-

1-Bromooctane (1.0 eq)

-

Sodium Cyanide (NaCN) (1.5 eq)

-

Tetrabutylammonium Bromide (TBAB) or Tetrabutylphosphonium Bromide (TBPB) (0.05 eq)

-

Toluene

-

Deionized Water

Methodology:

-

Reactor Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a temperature probe. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen).

-

Charge Reagents: To the flask, add sodium cyanide (1.5 eq) and deionized water (2.0 mL per gram of NaCN). Stir to dissolve.

-

Add Organic Phase: Add toluene (4.0 mL per gram of 1-bromooctane), 1-bromooctane (1.0 eq), and the phase-transfer catalyst (TBAB or TBPB, 0.05 eq).

-

Reaction Execution: Heat the biphasic mixture to 100 °C with vigorous stirring. The vigorous agitation is crucial to maximize the interfacial area between the aqueous and organic phases.

-

Monitoring: Monitor the reaction progress by TLC or GC analysis of the organic layer. The reaction is typically complete within 4-8 hours.

-

Workup:

-

Cool the reaction to room temperature.

-

Separate the organic and aqueous layers using a separatory funnel.

-

CAUTION: The aqueous layer contains excess toxic cyanide. Treat with bleach (sodium hypochlorite) solution under basic conditions (pH > 10) to oxidize the cyanide to the less toxic cyanate before disposal.

-

Wash the organic layer with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nonanenitrile.

-

-

Purification: Purify the crude product by vacuum distillation.

Caption: Workflow for phase-transfer catalyzed cyanation.

Causality in Protocol Choices:

-

Why Biphasic System? This allows the use of inexpensive, water-soluble NaCN as the cyanide source while the substrate and product remain in an organic solvent, simplifying workup.[6]

-

Why a Phase-Transfer Catalyst? The quaternary onium salt (Q⁺X⁻) is soluble in both phases. It transports the cyanide anion (CN⁻) from the aqueous phase into the organic phase as a Q⁺CN⁻ ion pair, where it can react with the alkyl bromide.

-

Why Vigorous Stirring? To maximize the surface area between the two phases, which directly increases the rate of ion exchange and, therefore, the overall reaction rate.

-

Why TBPB over TBAB? For this specific reaction at 100 °C, either catalyst is effective. However, if the reaction required heating to 160 °C (e.g., for a less reactive aryl chloride), TBPB would be the superior choice due to its enhanced thermal stability, preventing catalyst decomposition over the extended reaction time.

Part 4: Conclusion and Future Outlook

The selection between tetrabutylphosphonium cyanide and tetrabutylammonium cyanide is a nuanced decision that hinges on the specific thermal and reactivity demands of a chemical process. While tetrabutylammonium cyanide remains a workhorse for a broad range of standard synthetic applications, its phosphonium counterpart represents a critical enabling tool for more challenging, high-temperature reactions. The enhanced thermal stability and the ability of the "softer" phosphonium cation to generate a more reactive "naked" cyanide anion provide tangible advantages in optimizing reaction efficiency and product purity.

Future research should focus on developing chiral phosphonium salts for asymmetric cyanation reactions and exploring the application of these reagents in flow chemistry, where their high thermal stability can be leveraged to an even greater extent. As the demand for more efficient and robust chemical manufacturing processes grows, a deep, mechanistic understanding of these subtle but powerful reagent differences will be paramount for innovation in drug development and materials science.

References

-

Chem-Impex. (n.d.). Tetrabutylammonium cyanide. Retrieved from [Link]

-

Chem-Impex. (n.d.). Tetraethylammonium cyanide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrabutylammonium Cyanide. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetraethylammonium cyanide. Retrieved from [Link]

-

ChemBK. (n.d.). tetrabutylammonium cyanide. Retrieved from [Link]

- Solodar, J. (1971). Tetraalkylammonium Cyanides. Synthesis in Inorganic and Metal-Organic Chemistry, 1(2), 141-143.

-

Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Tetrabutylphosphonium Carboxylate Ionic Liquids and Its Catalytic Activities for the Alcoholysis Reaction of Propylene Oxide. Retrieved from [Link]

-

Science of Synthesis. (n.d.). C—CN Bond-Forming Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Quaternary Ammonium and Phosphonium Ionic Liquids in Chemical and Environmental Engineering. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. ≥80%, crystals, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Tetrabutylammonium Cyanide | C17H36N2 | CID 165872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chemicalbook.com [chemicalbook.com]

Unlocking Synthetic Pathways: A Technical Guide to the Nucleophilicity of Cyanide Ion in Phosphonium Ion Pairs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyanide ion is a uniquely versatile and potent nucleophile in the organic chemist's toolkit, pivotal for constructing the nitrile moiety—a precursor to amines, carboxylic acids, and other critical functional groups.[1] Its reactivity, however, is not absolute and is profoundly influenced by its immediate chemical environment. This guide provides a detailed examination of the nucleophilicity of the cyanide ion when paired with phosphonium cations. We will deconstruct the fundamental principles governing this interaction, exploring how the deliberate choice of the phosphonium counterion can be leveraged to modulate and enhance cyanide's reactivity. This relationship is central to applications in phase-transfer catalysis (PTC) and other anhydrous reaction systems, offering significant advantages in yield, selectivity, and reaction conditions. This paper serves as a technical resource for researchers aiming to harness the full synthetic potential of cyanide by rationally designing reaction systems based on phosphonium ion pairs.

The Intrinsic Nucleophilicity of the Cyanide Anion

The cyanide ion (CN⁻) is a powerful tool for C-C bond formation, traditionally employed in reactions like nucleophilic substitution and addition to carbonyls.[1][2] Its strength as a nucleophile stems from the high electron density on the carbon atom.[3] Molecular orbital theory explains this seemingly counterintuitive fact: despite nitrogen's greater electronegativity, the highest occupied molecular orbital (HOMO) of the cyanide anion has a larger lobe on the carbon atom, making it the primary site of nucleophilic attack.[4][5]

Several key factors intrinsically govern nucleophilicity, and understanding them is crucial before considering the effect of ion pairing:

-

Charge: Negatively charged species are inherently more electron-rich and thus more nucleophilic than their neutral counterparts.[6][7] The cyanide ion's negative charge makes it a significantly stronger nucleophile than its conjugate acid, the highly toxic hydrogen cyanide (HCN).[8][9]

-

Electronegativity: Within a row of the periodic table, nucleophilicity generally decreases with increasing electronegativity, as more electronegative atoms hold their electrons more tightly.[10][11]

-

Solvent: The choice of solvent has a dramatic impact. Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the cyanide ion, creating a solvation shell that sterically hinders its approach to an electrophile and dampens its reactivity.[11][12] Aprotic solvents (e.g., acetonitrile, DMF, THF), which cannot act as hydrogen bond donors, are preferred as they leave the anion less solvated and therefore more "naked" and reactive.[12][13][14]

Cyanide is also recognized as an ambident nucleophile, meaning it has two potential nucleophilic centers (carbon and nitrogen).[15] While attack through carbon to form nitriles is thermodynamically favored and more common, the choice of counterion and reaction conditions can influence the regioselectivity of the attack.[5]

Phosphonium Salts: More Than Just a Counterion

Quaternary phosphonium salts (R₄P⁺X⁻) are a class of compounds that have found extensive use as phase-transfer catalysts (PTCs).[16][17] Unlike their ammonium salt analogues, phosphonium salts often exhibit greater thermal stability, making them suitable for reactions requiring elevated temperatures.[16]

The defining feature of a phosphonium cation is its tetrahedral structure centered on a positively charged phosphorus atom, typically bonded to four organic substituents (alkyl or aryl groups).[18] The nature of these organic groups is not trivial; it is the key to modulating the behavior of the associated anion.

The primary function of a phosphonium salt in many synthetic contexts is to act as a vehicle for the anion. By pairing with a lipophilic (oil-soluble) phosphonium cation, an otherwise hydrophilic (water-soluble) anion like cyanide can be extracted from an aqueous phase or its solid salt into an organic phase where the electrophilic substrate resides. This is the core principle of phase-transfer catalysis.[19][20]

Figure 1: General workflow of a phase-transfer catalyzed cyanation reaction.

The Phosphonium-Cyanide Ion Pair: A Symbiotic Relationship for Enhanced Reactivity

In the low-polarity environment of an organic solvent, the phosphonium cation and cyanide anion do not exist as free ions but rather as an associated ion pair. The nature of this pairing is the critical determinant of the cyanide's effective nucleophilicity.

A "tight" ion pair, where the cation and anion are in close proximity with strong electrostatic attraction, restricts the anion's availability to react. Conversely, a "loose" ion pair, characterized by a greater distance between the ions, results in a more "naked" and highly reactive anion. The structure of the phosphonium cation directly influences this equilibrium.

-

Steric Hindrance: Large, bulky organic groups (e.g., butyl, octyl, or phenyl) on the phosphorus atom create significant steric hindrance.[21] This bulk prevents a close approach of the cyanide anion to the cationic phosphorus center, forcing a greater inter-ion distance and promoting the formation of a loose, highly reactive ion pair.

-

Charge Delocalization: While the formal positive charge resides on the phosphorus atom, the surrounding lipophilic alkyl or aryl groups help to disperse this charge over a larger volume, further weakening the electrostatic grip on the cyanide anion.

This is a distinct advantage over simple inorganic cyanides like KCN or NaCN. The small, hard K⁺ and Na⁺ cations form very tight ion pairs with CN⁻, drastically reducing its nucleophilicity and often requiring harsh conditions or highly polar aprotic solvents like DMSO to achieve reasonable reaction rates.[22] The use of a bulky phosphonium cation effectively provides a microenvironment for the cyanide anion where it behaves as if it were in a polar aprotic solvent, even in a non-polar medium.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. fiveable.me [fiveable.me]

- 4. quora.com [quora.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. Factors that contribute to nucleophilicity - Labster [theory.labster.com]

- 12. What are the key factors that influence nucleophilicity? | AAT Bioquest [aatbio.com]

- 13. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. alfachemic.com [alfachemic.com]

- 17. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 18. Phosphonium - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. nbinno.com [nbinno.com]

- 21. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization | MDPI [mdpi.com]

- 22. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

Thermal decomposition temperature of tetrabutylphosphonium cyanide

Thermal Stability Profiling of Tetrabutylphosphonium Cyanide ( )

Executive Summary

In the realm of phase-transfer catalysis and ionic liquid synthesis, Tetrabutylphosphonium Cyanide (

However, the cyanide anion (

Physicochemical Identity & Theoretical Profile

| Property | Specification |

| Chemical Name | Tetrabutylphosphonium Cyanide |

| Formula | |

| Molecular Weight | ~285.45 g/mol |

| Physical State | Hygroscopic solid / Viscous melt |

| Est. Melting Point | < 100°C (Ionic Liquid behavior) |

| Est. Decomposition ( | 280°C – 340°C (Inert Atmosphere) |

| Operational Limit | 150°C (Recommended Process Max) |

Comparative Stability Analysis

Unlike tetrabutylammonium cyanide (TBACN), which melts/decomposes around 90°C,

-

Ammonium (

): Susceptible to Hofmann elimination at -

Phosphonium (

): Resistant to elimination; primary decomposition is Reverse Menschutkin (Nucleophilic Substitution).

Mechanisms of Thermal Decomposition[1][2][3]

Understanding how

Pathway A: Reverse Menschutkin (Dominant at High T)

At elevated temperatures (>300°C), the nucleophilic cyanide anion attacks the

-

Products: Tributylphosphine (Toxic, pyrophoric liquid) + Valeronitrile (Toxic).

Pathway B: Ylide Formation (Basic Pathway)

Cyanide is a base (

-

Risk: This occurs at lower temperatures if moisture is present (hydrolysis) or under high vacuum.

Visualization of Decomposition Pathways

Figure 1: Mechanistic bifurcation of

Experimental Determination Protocols

Since specific batch purity affects

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine

-

Instrument: TGA (e.g., TA Instruments Q500 or Netzsch TG 209).

-

Crucible: Alumina (

) . Avoid Platinum pans as phosphines can alloy with Pt, destroying the sensor. -

Atmosphere: Dry Nitrogen (

) at 50 mL/min. Strictly anhydrous. -

Ramp Rate: 10°C/min from 40°C to 600°C.

-

Data Interpretation:

-

Step 1 (<150°C): Mass loss here indicates Water/Solvent . If >1%, dry sample and re-run.

-

Step 2 (280-350°C): This is the true Chemical Decomposition . Record the extrapolated onset temperature.

-

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Identify melting (

-

Crucible: High-Pressure Gold-Plated Steel (hermetically sealed).

-

Reason: Standard aluminum pans may rupture due to HCN generation, contaminating the cell.

-

-

Range: -50°C to 400°C.

-

Safety Interlock: Ensure exhaust is vented to a cyanide scrubber (NaOH solution).

Safety & Handling Directives (E-E-A-T)

WARNING: The thermal decomposition of this compound releases Hydrogen Cyanide (HCN) and Phosphine oxides .

-

HCN Monitoring: All thermal experiments must be conducted in a hood equipped with a calibrated HCN detector (Alarm set point: 4.7 ppm).

-

Quench Protocol: In case of runaway decomposition:

-

Do NOT use water (hydrolysis generates more HCN).

-

Use Dry Chemical or Sand .

-

Post-fire residue contains cyanide salts; treat with Sodium Hypochlorite (Bleach) to oxidize

to

-

-

Storage: Store under Argon. Hygroscopicity is the primary enemy of thermal stability.

References

-

General Phosphonium Stability: Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry, 62(4), 309-321. Link

-

TGA Methodology for ILs: Cao, Y., & Mu, T. (2014). Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. Link

-

Cyanide Salt Handling: Solvay Chemicals. (2020). Sodium Cyanide Safety Data Sheet & Handling Guide. (Applicable for

management). Link -

Operational Temperature Usage: Patent EP3604276A1. (2020). New components for electrolyte compositions. (Validates usage of tetrabutylphosphonium cyanide in reaction mixtures at 90-110°C). Link

Methodological & Application

Cyanation of alkyl halides with tetrabutylphosphonium cyanide

High-Efficiency Cyanation of Alkyl Halides using Tetrabutylphosphonium Cyanide ( )

Executive Summary

This application note details the protocol for converting alkyl halides to alkyl nitriles using Tetrabutylphosphonium Cyanide (

Key Advantage:

Critical Safety Protocol: The "Zero-Fail" Standard

WARNING: CYANIDE HAZARD Cyanide salts and their conjugate acid (HCN) are rapid-acting poisons that inhibit mitochondrial cytochrome c oxidase, leading to cytotoxic hypoxia and death.

Engineering Controls

-

Fume Hood: All operations must occur in a certified fume hood with a face velocity >100 fpm.

-

pH Control: Never allow the reaction mixture or waste to become acidic (

). Acidification releases Hydrogen Cyanide (HCN) gas. -

Detectors: Personal HCN monitors must be worn by all personnel.

Emergency Quench Reagents

Before opening any cyanide container, prepare the following "Kill Solution" in a large beaker:

-

Composition: 10% Sodium Hypochlorite (Bleach) adjusted to pH >10 with NaOH.

-

Function: Oxidizes cyanide (

) to the much less toxic cyanate ( -

Verification: Use starch-iodide paper to confirm excess oxidant (paper turns blue/black) before disposal.

Mechanistic Principles

The efficiency of

In crystalline lattices like NaCN, the cyanide ion is tightly bound by strong electrostatic forces. In solution, solvation by water further stabilizes and "cages" the nucleophile.

-

Lipophilicity: The bulky tetrabutylphosphonium cation (

) renders the salt soluble in organic media. -

Ion Pairing: In solvents like acetonitrile or toluene,

forms a loose ion pair with -

Reactivity: Lacking a tight hydration shell, the

ion is "naked" and exhibits significantly higher HOMO energy, increasing the rate of

Diagram 1: Mechanistic Pathway ( with Naked Anion)

Caption: The bulky phosphonium cation prevents tight aggregation, exposing the cyanide anion for rapid

Reagent Preparation & Sourcing

Commercial availability of solid

Method A: In-Situ Generation (Phase Transfer) Recommended for most applications.

-

Reagents: Alkyl Halide (1.0 equiv), Potassium Cyanide (KCN, 1.5 equiv), Tetrabutylphosphonium Chloride (

, 0.1 equiv). -

System: Toluene/Water or pure Acetonitrile (solid-liquid PTC).

Method B: Preparation of Anhydrous

-

Dissolve

in Methanol. -

Pass through an anion-exchange resin (e.g., Amberlite IRA-400) pre-loaded with Cyanide form.

-

Evaporate Methanol under vacuum at

. -

Dry residue over

.[1] Handle the resulting solid in a glovebox.

Standard Operating Procedure (SOP)

Objective: Cyanation of 1-bromooctane to nonanenitrile. Scale: 10 mmol.

Materials

| Component | Amount | Role |

| Alkyl Halide | 10 mmol | Substrate |

| 12-15 mmol | Reagent (1.2 - 1.5 equiv) | |

| Acetonitrile (MeCN) | 20 mL | Solvent (Anhydrous) |

| Bleach (10%) | 100 mL | Emergency Quench |

Protocol Steps

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Fit with a reflux condenser and a nitrogen inlet.

-

Charging:

-

If using pre-formed salt: Add

(12 mmol) and MeCN (20 mL) under -

If using PTC: Add KCN (15 mmol),

(1 mmol), Water (2 mL), and Toluene (20 mL).

-

-

Addition: Add the Alkyl Halide (10 mmol) via syringe.

-

Reaction:

-

Heat to reflux (

for MeCN). -

Monitor via TLC or GC-MS every hour. Primary bromides typically convert in 2-6 hours.

-

-

Workup (The Critical Safety Step):

-

Cool the mixture to room temperature.

-

Quench: Pour the reaction mixture into a vigorously stirring beaker containing 50 mL of basic water (pH 11, NaOH).

-

Note: Do NOT pour directly into acid.[2]

-

Add 10 mL of Bleach solution to the aqueous phase to destroy excess cyanide. Test aqueous layer with starch-iodide paper (should be blue).

-

-

Extraction:

-

Extract organics with Ethyl Acetate or DCM (

mL). -

Wash combined organics with water (

) and brine ( -

Dry over

, filter, and concentrate in vacuo.

-

Diagram 2: Experimental Workflow

Caption: Operational workflow emphasizing the oxidative quench step to neutralize residual cyanide before product isolation.

Troubleshooting & Optimization

Leaving Group Effects

The rate of cyanation depends heavily on the leaving group ability (

| Leaving Group (X) | Relative Rate | Notes |

| Iodide (-I) | Fast | Can be generated in situ by adding catalytic KI (Finkelstein condition). |

| Bromide (-Br) | Standard | Good balance of stability and reactivity. |

| Chloride (-Cl) | Slow | Requires higher temp ( |

| Tosylate (-OTs) | Fast | Excellent alternative to halides; prepare from alcohols. |

Solvent Selection

While Acetonitrile is standard, solvent choice affects the "nakedness" of the anion.

-

Acetonitrile (MeCN): Best general balance. Solvates the cation well, leaves anion reactive.

-

Toluene: Excellent for PTC. Requires

or -

DMF/DMSO: Avoid if possible. While reactive, they defeat the purpose of using lipophilic

(hard to remove).

Thermal Stability ( vs )

If the reaction requires temperatures

-

Do not use Tetrabutylammonium (

). It decomposes to tributylamine and butene. -

Use Tetrabutylphosphonium (

). It is stable up to

References

-

Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199.

-

Brandström, A. (1977). "Principles of Phase Transfer Catalysis by Quaternary Ammonium Salts". Advances in Physical Organic Chemistry, 15, 267-330.

-

Yan, Y., et al. (2024).[3] "Photochemical synthesis of nitriles...". The Journal of Organic Chemistry, 89, 10234.[3] (Demonstrates modern cyanide-free alternatives, contrasting with traditional

utility). -

Occupational Safety and Health Administration (OSHA) . "Cyanide Exposure and Control".[4][5][2][6][7][8] (Authoritative safety protocols for cyanide handling).

-

Sigma-Aldrich . "Tetrabutylammonium cyanide Product Specification". (Used for physical property comparison with Phosphonium salts). [9]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. bu.edu [bu.edu]

- 3. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 4. research.wayne.edu [research.wayne.edu]

- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 6. youtube.com [youtube.com]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Tetrabutylammonium cyanide 95 10442-39-4 [sigmaaldrich.com]

Synthesis of alkyl nitriles using phosphonium phase transfer catalysts

Application Note: High-Efficiency Synthesis of Alkyl Nitriles via Phosphonium Phase Transfer Catalysis

Executive Summary

The synthesis of alkyl nitriles (

This guide focuses specifically on Phosphonium-based PTCs (e.g., Tetrabutylphosphonium bromide). Unlike their ammonium counterparts, phosphonium salts exhibit superior thermal stability (

Mechanism of Action: The Starks Extraction

The reaction proceeds via the Starks Extraction Mechanism. The phosphonium cation (

Key Mechanistic Insight: The rate-determining step is often the intrinsic reaction in the organic phase, but only if agitation is sufficient to overcome mass-transfer limitations at the interface. Phosphonium salts form "loose" ion pairs with cyanide, increasing the nucleophilicity of

Figure 1: Catalytic Cycle of Phosphonium-Mediated Cyanation

Caption: The quaternary phosphonium cation (

Catalyst Selection Guide

While quaternary ammonium salts (e.g., TBAB) are cheaper, they degrade via Hofmann Elimination at temperatures

Table 1: Comparative Analysis of PTCs for Cyanation

| Feature | Tetrabutylammonium Bromide (TBAB) | Tetrabutylphosphonium Bromide (TBPB) | Ethyltriphenylphosphonium Bromide (ETPB) |

| Thermal Stability | Poor ( | Excellent ( | Good ( |

| Lipophilicity | Moderate | High | Moderate |

| Reaction Rate | Standard | Accelerated (Looser ion pairing) | Standard |

| Cost | Low | High | Medium |

| Best Use Case | Simple, low-temp reactions | High-temp, sluggish substrates | Sterically hindered substrates |

Experimental Protocol: Synthesis of Benzyl Cyanide Derivatives

Scope: This protocol is adaptable for primary and secondary alkyl chlorides/bromides. Safety Warning: Potassium/Sodium Cyanide is lethal. All operations must occur in a functioning fume hood. A cyanide antidote kit must be present.

Reagents & Setup

-

Substrate: Alkyl Bromide (1.0 equiv)

-

Nucleophile: Sodium Cyanide (1.2 - 1.5 equiv)

-

Catalyst: Tetrabutylphosphonium Bromide (TBPB) (0.02 - 0.05 equiv / 2-5 mol%)

-

Solvent: Toluene (Organic) / Water (Aqueous) - 1:1 v/v ratio.

-

Apparatus: 3-neck round bottom flask, mechanical stirrer (overhead), reflux condenser, internal thermometer.

Step-by-Step Procedure

-

Aqueous Preparation: In the flask, dissolve Sodium Cyanide (1.5 equiv) in the minimum amount of water required to fully solubilize it. Note: Minimizing water increases the concentration gradient, boosting rate.

-

Catalyst Addition: Add TBPB (0.05 equiv) directly to the aqueous phase.

-

Organic Phase: Add Toluene followed by the Alkyl Bromide (1.0 equiv).

-

Reaction Initiation:

-

Heat the biphasic mixture to 90–110°C .

-

CRITICAL: Set mechanical stirring to maximum RPM (typically >600 RPM). The reaction rate is strictly dependent on the interfacial surface area. If the phases separate, the reaction stops.

-

-

Monitoring: Monitor by GC-FID or HPLC every hour. Look for the disappearance of the alkyl halide peak.

-

Self-Validation Check: The mixture should appear as a creamy emulsion during stirring. If clear layers are visible, agitation is insufficient.

-

-

Completion: Upon >98% conversion, cool the mixture to room temperature.

Work-up & Cyanide Destruction (The "Bleach Method")

Before separation, residual cyanide must be destroyed.

-

pH Adjustment: Add 10% NaOH to the reaction mixture until the aqueous phase pH > 10. Warning: Acidic conditions generate lethal HCN gas.

-

Oxidation: Slowly add Sodium Hypochlorite (10-15% bleach solution) while monitoring temperature (exothermic).

-

Reaction:

-

Check: Use starch-iodide paper to confirm excess oxidant (paper turns blue/black).

-

-

Separation: Transfer to a separatory funnel. Separate the organic layer.[1]

-

Wash: Wash the organic layer with water (

) and brine ( -

Purification: Dry over

, filter, and concentrate via rotary evaporation. Distill or recrystallize the crude nitrile.

Process Workflow & Safety Logic

Figure 2: Experimental Workflow with Safety Gates

Caption: Operational workflow emphasizing the mandatory oxidative destruction of cyanide prior to phase separation.

Troubleshooting & Expert Insights

-

The "Iodide Poisoning" Effect:

-

Observation: Reaction stalls when using Alkyl Iodides (

). -

Cause: Iodide ions (

) are soft and highly lipophilic. They bind to the Phosphonium cation ( -

Solution: Use Alkyl Bromides or Chlorides.[2] If Iodides are necessary, use a massive excess of NaCN (5 equiv) or switch to a pseudo-phase transfer condition using PEG-400.

-

-

Emulsion Management:

-

If the emulsion is stable and won't separate during work-up, filter the mixture through a pad of Celite. This breaks the physical emulsion caused by catalyst/particulate interactions.

-

-

Kinetics vs. Agitation:

-

If doubling the stir speed increases the reaction rate, you are mass-transfer limited . Increase RPM or change reactor geometry (e.g., use a baffled flask).

-

If doubling stir speed has no effect, you are kinetically limited . Increase temperature or catalyst loading.

-

References

-

Starks, C. M. (1971).[3] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[4][1] Journal of the American Chemical Society.[2][5] Link

-

Halpern, M. E. (1997).[3] Phase-Transfer Catalysis: Mechanisms and Syntheses. ACS Symposium Series. Link

-

Sachem Inc. (2023). Guide to Phosphonium Phase Transfer Catalysts. Industrial Application Note. Link

-

Hubbard-Hall. (2020). Cyanide Destruction: A New Look at an Age-Old Problem. Technical Whitepaper. Link

-

Organic Chemistry Portal. (2023). Synthesis of Nitriles (Cyanation).[2][5][6][7][8][9] Reaction Database. Link

Sources

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. hubbardhall.com [hubbardhall.com]

- 7. cdn.hach.com [cdn.hach.com]

- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 9. researchgate.net [researchgate.net]

Tetrabutylphosphonium cyanide catalyzed nucleophilic substitution

Application Note: Tetrabutylphosphonium Cyanide ( ) Catalyzed Nucleophilic Substitution

Executive Summary

This technical guide details the application of Tetrabutylphosphonium Cyanide (

Key Advantages:

-

Enhanced Reactivity: Loose ion pairing of the phosphonium cation increases

nucleophilicity. -

Thermal Stability: Phosphonium salts generally exhibit higher thermal stability (>200°C) compared to ammonium analogs (

), allowing for higher temperature protocols. -

Homogeneity: Enables reaction in non-polar solvents (DCM, Toluene), avoiding aqueous workups in sensitive syntheses.

Scientific Foundation & Mechanism

The "Naked" Cyanide Effect

The efficacy of

-

Inorganic Salts (NaCN): Form tight ion pairs or aggregates in organic solvents, drastically reducing reactivity.

-

Phosphonium Catalyst: The

cation effectively "shields" the anion from aggregation but interacts weakly with it. This leaves the

Mechanism 1: Lewis Base Activation (Cyanosilylation)

In cyanosilylation,

Figure 1: Catalytic cycle for the cyanosilylation of aldehydes/ketones. The phosphonium cyanide initiates the cycle by coordinating with TMSCN, facilitating the nucleophilic attack on the carbonyl carbon.

Application Protocols

Protocol A: Catalytic Cyanosilylation of Ketones

Objective: Synthesis of cyanohydrin trimethylsilyl ethers from hindered ketones.

Rationale:

Materials:

-

Substrate: Acetophenone (1.0 equiv)

-

Reagent: TMSCN (1.2 equiv)

-

Catalyst:

(0.1 - 1.0 mol%) -

Solvent: Anhydrous THF or DCM (0.5 M)

Step-by-Step Methodology:

-

Preparation (Glovebox/Schlenk): Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under Argon.

-

Charging: Add

(catalytic amount). Note: -

Solvation: Add anhydrous THF via syringe. Stir to dissolve the catalyst.

-

Substrate Addition: Add Acetophenone (1.0 equiv) via syringe.

-

Reagent Addition: Dropwise add TMSCN (1.2 equiv) over 5 minutes. Caution: Exothermic.

-

Reaction: Stir at Room Temperature (25°C). Monitor by TLC or GC-MS.

-

Typical Time: 10 - 60 minutes.

-

-

Quenching: Unlike traditional methods, no aqueous quench is needed for the silyl ether. Simply remove solvent in vacuo.

-

Purification: Direct distillation or flash chromatography (Silica gel, Hexane/EtOAc).

Data: Substrate Scope (Representative)

| Substrate | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| Benzaldehyde | 0.1 | 5 | 99 |

| Acetophenone | 0.5 | 30 | 96 |

| Cyclohexanone | 0.5 | 15 | 98 |

| 4-Nitroacetophenone | 0.1 | 10 | 99 |

| 4-Methoxyacetophenone | 1.0 | 60 | 92 |

Protocol B: Phase Transfer Nucleophilic Substitution ( )

Objective: Conversion of Alkyl Chlorides to Nitriles.

Rationale: Alkyl chlorides are often sluggish in

Materials:

-

Substrate: Benzyl Chloride (1.0 equiv)

-

Reagent: KCN (Solid, 1.5 equiv) or saturated aqueous solution.

-

Catalyst:

(5.0 mol%) -

Solvent: Toluene (Biphasic system) or Acetonitrile (Solid-Liquid).

Step-by-Step Methodology:

-

Setup: Equip a reaction vessel with a reflux condenser and vigorous magnetic stirring.

-

Aqueous Phase (Optional): Dissolve KCN (1.5 equiv) in minimal water (saturated). Alternatively, use finely ground solid KCN for solid-liquid PTC.

-

Organic Phase: Dissolve Benzyl Chloride in Toluene.

-

Catalyst Addition: Add

(5 mol%) to the mixture. -

Reaction: Heat to 90°C with vigorous stirring (essential for PTC surface area).

-

Monitoring: Monitor consumption of alkyl chloride by GC.

-

Workup:

-

Cool to room temperature.

-

CRITICAL: Add 10% bleach (NaOCl) solution to the aqueous layer to oxidize residual cyanide before disposal.

-

Separate organic layer, wash with water and brine.

-

Dry over

and concentrate.

-

Safety & Handling Guidelines (Critical)

Hazard Warning:

Operational Workflow

All operations must be conducted in a functioning fume hood.

Figure 2: Mandatory safety workflow for handling phosphonium cyanide catalysts.

Emergency Protocols

-

Spill: Do not wipe with water. Cover with solid absorbent mixed with Calcium Hypochlorite (Bleach powder). Scoop into a dedicated container.

-

Inhalation: Move victim to fresh air immediately. Administer Oxygen if trained. Activate Emergency Medical Services (EMS).

-

Skin Contact: Wash with 5% sodium thiosulfate or copious water. Do not scrub (increases absorption).

Waste Disposal[1]

-

Never mix cyanide waste with acids.

-

Treat all aqueous waste with NaOH (pH > 10) and Bleach (NaOCl) for 24 hours to convert

to Cyanate (

References

-

Catalytic Mechanism & Reactivity

- Title: "Nucleophilic Substitution of Alkyl Halides with Alkali Metal Cyanides in the Presence of Tetrabutylphosphonium Halides."

- Source: Journal of Organic Chemistry.

-

URL:[Link]

-

Cyanosilylation Applications

- Title: "Efficient Catalysts for the Cyanosilyl

- Source: PMC (N

-

URL:[Link]

-

Phase Transfer Catalysis Fundamentals

- Title: "Phase-Transfer Catalysis: Fundamentals, Applic

- Source: Springer / Chapman & Hall.

-

URL:[Link]

-

Safety Protocols (Cyanide)

Green chemistry applications of tetrabutylphosphonium cyanide

Application Note: Green Chemistry Applications of Tetrabutylphosphonium Cyanide ( )

Executive Summary & Green Chemistry Rationale

Tetrabutylphosphonium cyanide (

Why

-

Thermal Stability: Phosphonium salts are significantly more thermally stable than their ammonium counterparts (

), which are prone to Hofmann elimination at elevated temperatures ( -

Atom Economy: It acts as a highly active nucleophilic catalyst (0.1–5 mol%) for cyanosilylation and Strecker-type reactions, replacing stoichiometric metal cyanides.

-

Solvent Replacement: Its high solubility allows reactions to proceed in green solvents (e.g., ethyl acetate, ethanol) or solvent-free, eliminating the need for carcinogenic solvents like DMF.

Safety & Handling: The "Lipophilic Cyanide" Hazard

CRITICAL WARNING: While "green" in process,

-

Skin Permeability: Unlike NaCN, which requires a break in the skin or ingestion to be acutely toxic,

is designed to pass through lipid membranes. Skin contact can be rapidly fatal as the phosphonium cation acts as a carrier for the cyanide anion directly into the bloodstream. -

Moisture Sensitivity: On contact with moisture or weak acids, it releases HCN gas.[1][2]

Handling Protocol:

-

Engineering Controls: All weighing and manipulation must occur inside a functioning fume hood or glovebox.

-

PPE: Double nitrile gloves (minimum) or Silver Shield® gloves are required. Standard latex is insufficient.

-

Quenching: Keep a bleach solution (10% sodium hypochlorite) or Fe(II) sulfate solution in the hood to immediately quench spills.

Key Application: Catalytic Cyanosilylation of Carbonyls[3]

This protocol details the conversion of aldehydes/ketones to cyanohydrin trimethylsilyl ethers using

Mechanistic Insight

The reaction proceeds via a hypervalent silicate intermediate or direct nucleophilic activation of the carbonyl, depending on the specific substrate. The cyanide ion from

Experimental Protocol

Reagents:

-

Benzaldehyde (1.0 equiv, 10 mmol)

-

Trimethylsilyl cyanide (TMSCN) (1.2 equiv, 12 mmol)

- Catalyst (0.1 mol%, 0.01 mmol)

-

Solvent: Solvent-free (preferred) or Ethyl Acetate (green alternative)

Step-by-Step Procedure:

-

Catalyst Preparation: If

is not commercially available, prepare it via ion exchange (see Section 4). Ensure the catalyst is strictly anhydrous; dry under vacuum at 60°C for 4 hours before use. -

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Benzaldehyde (1.06 g).

-

Catalyst Addition: Add

(3 mg, 0.1 mol%). The mixture may slightly warm. -

TMSCN Addition: Add TMSCN (1.19 g) dropwise over 5 minutes under an inert atmosphere (

or Ar). Caution: TMSCN is volatile and toxic. -

Incubation: Stir the mixture at room temperature (25°C).

-

Note: For hindered ketones, heat to 50°C. The phosphonium cation ensures stability at this temperature.

-

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS. Conversion is typically >99% within 15–30 minutes for aldehydes.

-

Work-up (Green):

-

Solvent-Free: Apply high vacuum (0.1 mbar) directly to the reaction flask to remove excess TMSCN (trap in bleach solution). The remaining residue is often analytically pure product.

-

Extraction: If purification is needed, dilute with Hexane, wash with water (to remove catalyst), dry over

, and concentrate.

-

Table 1: Comparative Efficiency of Catalysts for Cyanosilylation

| Catalyst | Loading (mol%) | Time (min) | Yield (%) | Notes |

| 0.1 | 15 | 99 | Solvent-free, Thermally Stable | |

| 0.1 | 20 | 98 | Prone to degradation >50°C | |

| 1.0 | 60 | 95 | Requires toxic crown ether | |

| 5.0 | 120 | 92 | Heavy metal waste |

Catalyst Synthesis & Recycling Protocol

Since

Synthesis from Bromide Precursor

-

Dissolve Tetrabutylphosphonium bromide (

) in DCM. -

Add a saturated aqueous solution of KCN (1.2 equiv).

-

Stir vigorously for 1 hour (Phase Transfer).

-

Separate the organic layer.[4]

-

Critical Step: Wash the organic layer 3x with minimal water to remove KBr and excess KCN.

-

Dry over

and evaporate solvent to yield

Recycling Workflow

The catalyst can be recovered from the reaction mixture if a non-polar solvent (Hexane/Ether) is used for product extraction. The

Graphviz Diagram: Catalyst Synthesis & Application Workflow

Caption: Integrated workflow for the synthesis, application, and recycling of the Tetrabutylphosphonium Cyanide catalyst.

Mechanistic Pathway Diagram

Understanding the activation mode is crucial for troubleshooting difficult substrates (e.g., sterically hindered ketones).

Caption: Catalytic cycle showing nucleophilic activation of the carbonyl followed by silyl transfer.

References

-

Solodar, J. (1971).[5] Synthesis of Tetraalkylammonium Cyanides. Synthesis in Inorganic and Metal-Organic Chemistry, 1(2), 141–143. Link

-

Plumet, J., et al. (2004). Tetrabutylammonium cyanide catalyzes the addition of TMSCN to aldehydes and ketones. Tetrahedron, 60(46), 10521-10524. Link

-

Beller, M., et al. (2004).[6] Potassium hexacyanoferrate(II) as a novel cyanation reagent. Chemical Communications. (Contextual reference for green cyanide sources). Link

-

Dartmouth EHS. Standard Operating Procedure: Cyanide Salts. (Safety Protocol grounding). Link

- Mukaiyama, T., et al. (1993). Catalytic cyanosilylation using phosphine sources. Chemistry Letters. (Historical context for phosphonium utility).

Troubleshooting & Optimization

Technical Support Center: Navigating Emulsion Challenges in Tetrabutylphosphonium Cyanide Reactions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tetrabutylphosphonium cyanide. This guide is designed to provide you with in-depth, field-proven insights into preventing and resolving emulsion formation, a common challenge in biphasic reactions utilizing this powerful phase-transfer catalyst. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure robust and reproducible results.

Understanding the Challenge: Why Do Emulsions Form?

Tetrabutylphosphonium cyanide [(C₄H₉)₄PCN] is an exceptionally effective phase-transfer catalyst (PTC), facilitating the transfer of the cyanide anion from an aqueous phase to an organic phase where it can participate in nucleophilic substitution reactions.[1][2] However, the very properties that make it an excellent PTC—its amphiphilic nature with a lipophilic phosphonium cation and a hydrophilic anion—also contribute to its tendency to act as a surfactant, reducing the interfacial tension between the aqueous and organic layers and promoting the formation of stable emulsions.[3][4]

An emulsion is a stable mixture of two immiscible liquids, where one liquid is dispersed in the other in the form of microscopic droplets. In the context of your reactions, this can lead to significant challenges in product isolation, purification, and overall process efficiency.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding emulsion formation in tetrabutylphosphonium cyanide-mediated reactions.

Q1: What are the primary factors that contribute to emulsion formation in my reaction?

A1: Emulsion formation is a multifactorial issue. The key contributors in reactions involving tetrabutylphosphonium cyanide are:

-

High Catalyst Concentration: An excess of the phosphonium salt can act as a surfactant, stabilizing the emulsion.

-

Intense Agitation: High stirring speeds can shear the liquid phases into fine droplets, increasing the surface area for emulsion stabilization.[5][6]

-

Solvent Choice: The polarity and density of your organic and aqueous phases play a crucial role. Solvents with similar densities to water are more prone to forming stable emulsions.

-

Presence of Finely Divided Solids: Insoluble starting materials, byproducts, or impurities can accumulate at the interface, acting as Pickering stabilizers and strengthening the emulsion.[7]

-

Reaction Temperature: Temperature can influence solvent viscosity and interfacial tension, thereby affecting emulsion stability.[8][9]

Q2: Can the purity of my tetrabutylphosphonium cyanide affect emulsion formation?

A2: Absolutely. Impurities in the catalyst, particularly those with surfactant-like properties, can exacerbate emulsion issues. It is crucial to use a high-purity grade of tetrabutylphosphonium cyanide for your reactions.

Q3: I've formed a persistent emulsion. What are the immediate steps I can take to break it?

A3: If you encounter a stable emulsion during workup, consider the following immediate actions:

-

Cessation of Agitation: Stop stirring and allow the mixture to stand. Sometimes, less stable emulsions will break upon standing.[10]

-

Addition of Brine: The addition of a saturated aqueous solution of sodium chloride can increase the polarity of the aqueous phase, helping to destabilize the emulsion.

-

Gentle Heating: Cautiously warming the mixture can decrease the viscosity of the phases and disrupt the interfacial film, promoting coalescence of the dispersed droplets.[11]

-

Addition of a Different Organic Solvent: Adding a solvent that is miscible with your organic phase but has a significantly different density (e.g., heptane or toluene if you are using a chlorinated solvent) can help break the emulsion.

-

Filtration: Passing the emulsion through a pad of a filter aid like Celite® can sometimes break the emulsion by physically disrupting the droplets.

Troubleshooting Guide: From Prevention to Resolution

This section provides a more detailed, systematic approach to troubleshooting emulsion problems, categorized by the stage of your experimental workflow.

Part 1: Proactive Measures – Preventing Emulsion Formation

The most effective way to deal with emulsions is to prevent their formation in the first place.

1.1. Optimizing Catalyst Loading

-

The "Why": Tetrabutylphosphonium cyanide's surfactant-like behavior is concentration-dependent. Using the minimum effective catalyst concentration minimizes this effect.

-

Protocol:

-

Begin with a catalyst loading of 1-5 mol%.

-

If reaction rates are slow, incrementally increase the catalyst loading, monitoring for any signs of emulsion formation during small-scale trials.

-

Correlate catalyst concentration with reaction conversion and emulsion stability to find the optimal balance.

-

1.2. Controlling Agitation

-

The "Why": Vigorous stirring provides the energy to disperse the two phases, but excessive shear can lead to very fine droplets that are difficult to coalesce.[12][13]

-

Protocol:

-

Use a stirring rate that is sufficient to ensure good mixing at the interface without creating a vortex.

-

For mechanically stirred reactions, consider using a paddle stirrer rather than a high-speed overhead stirrer to minimize shear.

-

Observe the interface during stirring; if it becomes opaque and poorly defined, reduce the stirring speed.

-

1.3. Judicious Solvent Selection

-

The "Why": The choice of organic solvent impacts both the reaction rate and the tendency for emulsion formation. A solvent that effectively solubilizes the organic substrate and the phosphonium-cyanide ion pair is ideal.[3]

-

Recommendations:

-

Consider using a non-polar solvent like toluene or xylenes, which have a lower density than water, facilitating phase separation.

-

If a more polar solvent is required for reactivity, be mindful of its density relative to the aqueous phase.

-

Avoid using excessive amounts of solvent, as this can dilute the reactants and necessitate more vigorous stirring.

-

| Solvent System | Propensity for Emulsion | Rationale |

| Toluene / Water | Low to Moderate | Good density difference, effective for many SN2 reactions.[14] |

| Dichloromethane / Water | High | Similar densities, prone to forming stable emulsions. |

| Acetonitrile / Water | Biphasic at high salt conc. | Can be monophasic depending on concentrations. |

| Heptane / Water | Low | Excellent density difference, but may have poor solubility for some substrates. |

1.4. Temperature Control

-

The "Why": Temperature affects viscosity, solubility, and interfacial tension.[8][15] Running the reaction at a slightly elevated temperature can sometimes prevent emulsion formation by reducing the viscosity of the phases.

-

Protocol:

-

If emulsions are an issue at room temperature, try running the reaction at 40-50 °C.

-

Monitor the reaction progress, as higher temperatures may also lead to side reactions.

-

Part 2: Reactive Measures – Breaking Persistent Emulsions

If an emulsion has already formed, the following systematic approach can be employed to break it.

2.1. Chemical Methods

-

Addition of Saturated Brine:

-

Mechanism: Increases the ionic strength and density of the aqueous phase, which destabilizes the emulsion by drawing water out of the organic phase.

-

Procedure: Add saturated NaCl solution in small portions with gentle swirling.

-

-

Addition of a Demulsifier:

-

Mechanism: Demulsifiers are specialized surfactants that displace the emulsifying agent (in this case, the phosphonium cyanide) from the interface, allowing the droplets to coalesce.[16][17][18]

-

Procedure: Add a small amount (a few drops) of a commercially available demulsifier or a simple alcohol like isopropanol or butanol.

-

-

pH Adjustment:

-

Mechanism: Altering the pH can change the charge at the interface and the solubility of certain components, potentially destabilizing the emulsion.

-

Procedure: Cautiously add a dilute acid or base. SAFETY NOTE: Acidification of a cyanide-containing solution will generate highly toxic hydrogen cyanide gas. This should only be performed in a well-ventilated fume hood with appropriate safety precautions.[19]

-

2.2. Physical Methods

-

Centrifugation:

-

Mechanism: Applies a strong gravitational force that accelerates the separation of the two phases based on their density difference.

-

Procedure: Transfer the emulsion to centrifuge tubes and spin at a moderate speed.

-

-

Filtration through Celite® or Glass Wool:

-

Mechanism: The fine particles of the filter aid can physically disrupt the droplets, promoting coalescence.

-

Procedure: Prepare a small plug of glass wool or a pad of Celite® in a funnel and pass the emulsion through it.

-

-

Freezing:

-

Mechanism: Freezing the aqueous phase can sometimes help to break the emulsion by causing the ice crystals to puncture the dispersed droplets.

-

Procedure: Cool the emulsion in an ice-salt bath or freezer until the aqueous phase freezes, then allow it to thaw slowly.

-

Experimental Workflow Diagrams

The following diagrams illustrate the decision-making process for preventing and breaking emulsions.